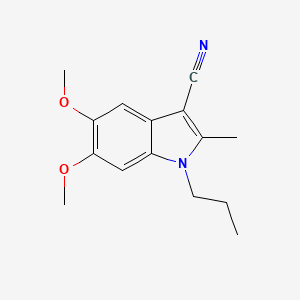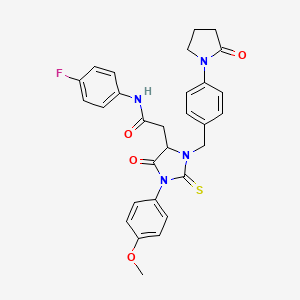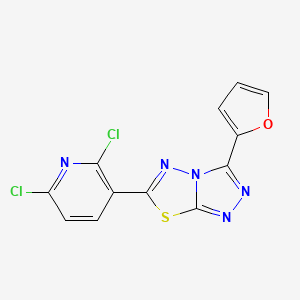![molecular formula C13H17NO2S B12636699 3-{2-[(2,2-Dimethylpropyl)sulfanyl]pyridin-3-yl}prop-2-enoic acid CAS No. 919291-41-1](/img/structure/B12636699.png)
3-{2-[(2,2-Dimethylpropyl)sulfanyl]pyridin-3-yl}prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{2-[(2,2-Dimethylpropyl)sulfanyl]pyridin-3-yl}prop-2-enoic acid: is an organic compound that features a pyridine ring substituted with a prop-2-enoic acid group and a sulfanyl group attached to a 2,2-dimethylpropyl moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-{2-[(2,2-Dimethylpropyl)sulfanyl]pyridin-3-yl}prop-2-enoic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by a sulfanyl group.
Attachment of the Prop-2-enoic Acid Group: The prop-2-enoic acid group can be introduced through a Heck reaction, where an alkene is coupled with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bond in the prop-2-enoic acid group, converting it to a single bond and forming a propanoic acid derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Propanoic acid derivatives.
Substitution: Various substituted pyridine derivatives.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form complexes with transition metals, which can act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering mechanical strength.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.
Industry:
Agriculture: The compound can be used in the development of agrochemicals, such as herbicides or pesticides, due to its potential biological activity.
Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical compounds.
作用机制
The mechanism of action of 3-{2-[(2,2-Dimethylpropyl)sulfanyl]pyridin-3-yl}prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity. The pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity. The prop-2-enoic acid group can act as a hydrogen bond donor or acceptor, facilitating interactions with various biological molecules.
相似化合物的比较
3-(2-Pyridyldithio)propanoic Acid: This compound has a similar structure but lacks the 2,2-dimethylpropyl group, which may affect its reactivity and biological activity.
2-[(2,2-Dimethylpropyl)sulfanyl]pyridine: This compound lacks the prop-2-enoic acid group, which may influence its solubility and interaction with biological targets.
Uniqueness: 3-{2-[(2,2-Dimethylpropyl)sulfanyl]pyridin-3-yl}prop-2-enoic acid is unique due to the presence of both the sulfanyl group and the prop-2-enoic acid group, which provide distinct chemical and biological properties
属性
CAS 编号 |
919291-41-1 |
|---|---|
分子式 |
C13H17NO2S |
分子量 |
251.35 g/mol |
IUPAC 名称 |
3-[2-(2,2-dimethylpropylsulfanyl)pyridin-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C13H17NO2S/c1-13(2,3)9-17-12-10(5-4-8-14-12)6-7-11(15)16/h4-8H,9H2,1-3H3,(H,15,16) |
InChI 键 |
SFIVNOLBYGBKTD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CSC1=C(C=CC=N1)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-5-{[(pyrimidin-2-yl)amino]methyl}phenol](/img/structure/B12636626.png)
![N-methoxy-N-methylbenzo[d]thiazole-6-carboxamide](/img/structure/B12636632.png)
![5-[(2-Chlorophenyl)methoxy]-2-methylbenzoic acid](/img/structure/B12636644.png)


![3-Benzylidene-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B12636658.png)

methanone](/img/structure/B12636667.png)



![3,6-Dichloro-4-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyridazine](/img/structure/B12636681.png)
![(3aR,6aS)-5-[(2-chlorophenyl)methyl]-1-[(3,4-dihydroxyphenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12636682.png)

